![molecular formula C22H23ClN2O2 B5234420 [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL](MORPHOLINO)METHANONE](/img/structure/B5234420.png)
[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL](MORPHOLINO)METHANONE
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Overview
Description
3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YLMETHANONE: is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YLMETHANONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using classical methods such as the Bartoli indole synthesis, which involves the reaction of an aryl hydrazine with an aldehyde or ketone.
Substitution Reactions: The chlorophenyl and ethyl groups are introduced through substitution reactions.
Morpholino Group Addition: The morpholino group is added through a nucleophilic substitution reaction, where the indole derivative reacts with a morpholine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a valuable tool for understanding disease mechanisms .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and viral infections .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YLMETHANONE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth . The exact pathways involved depend on the specific biological context and the target cells or organisms .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole core.
Uniqueness: What sets 3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YLMETHANONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl and morpholino groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for scientific research .
Properties
IUPAC Name |
[3-(4-chlorophenyl)-5-ethyl-1-methylindol-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-3-15-4-9-19-18(14-15)20(16-5-7-17(23)8-6-16)21(24(19)2)22(26)25-10-12-27-13-11-25/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWNWWIGOXPIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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